3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-10-9-13(12-16(17)26-11-5-4-8-18(26)27)24-19(28)25-15-7-3-2-6-14(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWURUSPAPMINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-(2-oxopiperidin-1-yl)aniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxopiperidinyl group can be reduced to form a hydroxypiperidinyl derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the oxopiperidinyl group may produce 3-hydroxypiperidin-1-yl derivatives.
Scientific Research Applications
3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Analogs:
Compound 83 () : 1-[3-(Trifluoromethyl)Phenyl]-3-[6-(4-Methoxyphenyl)-2-Methylpyridin-3-yl]Urea
- Shares the trifluoromethylphenyl and methoxyphenyl groups but replaces the 2-oxopiperidin with a pyridine ring.
- Demonstrated anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM) .
Compound 11j () : 1-(2-(Trifluoromethyl)Phenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea
- Features a thiazole-piperazine scaffold instead of the 2-oxopiperidin-methoxybenzene group.
- Higher synthetic yield (88.1%) compared to analogs with chlorophenyl substituents (e.g., 11k: 88.0%) .
Compound 8j () : 1-(4-(4-(Chloromethyl)Thiazol-2-yl)Phenyl)-3-(2-(Trifluoromethyl)Phenyl)Urea
- Lacks the methoxy and 2-oxopiperidin groups but includes a chloromethyl-thiazole moiety.
- Lower yield (52.7%) compared to the target compound’s structural analogs .
Substituent Effects on Activity and Physicochemical Properties
- 2-Oxopiperidin vs.
- Trifluoromethyl Position : The 2-CF₃Ph group in the target compound and 11j may enhance steric hindrance compared to 3-CF₃Ph analogs (e.g., 11e), affecting receptor binding .
Q & A
Q. Example Table: Key Parameters for Optimization
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 60–120°C | 90°C | +35% efficiency |
| Catalyst (Pd/C) Loading | 1–5 mol% | 3 mol% | Reduced byproducts |
| Solvent | DMF, DMSO, THF | DMSO | Improved solubility |
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Combine 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) for structural validation. For instance:
- NMR : Analyze aromatic proton splitting patterns to confirm substitution on the phenyl rings. In DMSO-d6, the urea NH protons typically appear as broad singlets near δ 9.0–9.5 ppm .
- IR : Look for urea C=O stretches (~1640–1680 cm⁻¹) and trifluoromethyl C-F vibrations (~1150–1250 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).
Note : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can computational methods address discrepancies between experimental and theoretical spectral data?
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. To resolve these:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts in explicit solvent models (e.g., DMSO) .
Use molecular dynamics (MD) simulations to assess conformational stability in solution. For example, the 2-oxopiperidinyl group may exhibit ring puckering, altering NMR splitting patterns .
Compare experimental IR/Raman spectra with vibrational frequency calculations to identify overlooked hydrogen bonding or polymorphism .
Case Study : A urea derivative’s calculated C=O stretch at 1680 cm⁻¹ vs. observed 1658 cm⁻¹ in IR suggested intermolecular H-bonding in the solid state, confirmed via X-ray crystallography .
Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) in biological studies?
Analog Synthesis : Prepare derivatives with modifications to the methoxy, trifluoromethyl, or piperidinyl groups. For example, replace the 2-oxopiperidine moiety with a morpholine ring to assess steric effects .
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Validate with experimental IC50 assays .
Pharmacophore Modeling : Map electrostatic/hydrophobic features to correlate substituent positions with activity.
Example SAR Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility—balance via logP optimization .
Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?
- Train machine learning models on existing urea synthesis datasets to recommend optimal catalysts.
- Use automated lab systems for real-time reaction monitoring (e.g., in-line IR spectroscopy) coupled with adaptive feedback loops .
Basic: What crystallization strategies ensure high-purity isolation of this compound?
- Solvent Antisolvent Pairing : Use ethanol (solvent) and water (antisolvent) to induce nucleation.
- Slow Evaporation : For X-ray-quality crystals, evaporate dichloromethane/hexane mixtures at 4°C.
- Polymorph Screening : Test crystallization in ethyl acetate vs. acetonitrile to identify stable forms .
Data Note : Single-crystal X-ray diffraction confirmed the urea core’s planar geometry and hydrogen-bonding network in analogous compounds .
Advanced: How can researchers resolve contradictory bioactivity data across different assay platforms?
Assay Standardization : Normalize results using internal controls (e.g., reference inhibitors).
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers due to assay sensitivity (e.g., cell-free vs. cell-based systems).
Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding vs. off-target effects .
Example : A urea derivative showed IC50 = 50 nM in kinase inhibition assays but no activity in cell models due to poor membrane permeability—resolved via prodrug modification .
Advanced: What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder under argon.
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to inhibit hydrolysis.
- Accelerated Stability Studies : Use HPLC to track degradation under varying pH/temperature conditions .
Key Finding : The trifluoromethyl group’s electron-withdrawing effect increases susceptibility to base-catalyzed hydrolysis—store at pH 4–6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
